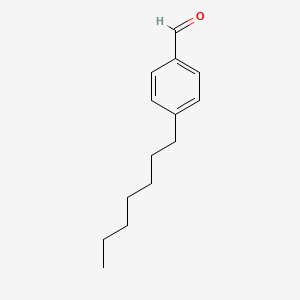
4-庚基苯甲醛
描述
4-Heptylbenzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is widely used in scientific research for its unique properties and applications.
科学研究应用
合成和液晶性质
4-庚基苯甲醛已被用作合成含有两个偶氮甲亚胺单元的基于亚苄基的分子中的中间体。这些化合物已显示出不同的液晶中间相行为,有些表现出向列相。合成过程涉及使用 4-庚氧基苯甲醛的缩合反应,并通过 FTIR、NMR 和 DSC 等技术进行表征。这些化合物的中间相行为对于研究液晶材料及其应用具有重要意义 (Jamain & Khairuddean, 2021)。
热致液晶行为
使用 4-庚氧基苯甲醛的中间体合成了一系列具有肉桂醛核心的液晶分子。这些化合物表现出具有向列相行为的热致液晶行为,突出了结构对介晶性质的影响。该研究提供了对液晶材料的结构-性质关系的见解,这对它们在显示技术和其他领域的应用至关重要 (Jamain, Omar, & Khairuddean, 2020)。
催化氧化和化学合成
4-庚基苯甲醛参与催化氧化过程,展示了其在芳香醛合成中的作用。对催化体系和氧化反应的研究有助于开发更有效和可持续的化学合成工艺,强调了催化剂设计和反应优化在化工行业中的重要性 (Wu et al., 2016)。
表征和光学性质
对 4-庚基苯甲醛衍生物的研究已扩展到表征它们的结构、光谱和非线性光学性质。这些研究有助于了解材料在各种应用中的行为,例如光学器件和材料科学,突出了详细表征在材料开发中的重要性 (Anbu et al., 2017)。
作用机制
Target of Action
Related compounds such as alkylbenzaldehydes have been shown to inhibit the activity of enzymes like tyrosinase .
Mode of Action
It’s worth noting that alkylbenzaldehydes can lead to reversible inhibition of enzymes like tyrosinase . This suggests that 4-Heptylbenzaldehyde might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Related compounds like 4-hydroxybenzaldehyde are known to be metabolized via the β-ketoadipate pathway . This pathway involves the conversion of 4-Hydroxybenzaldehyde into 3,4-dihydroxybenzoate (protocatechuate) by 4-HBA 3-hydroxylase . It’s plausible that 4-Heptylbenzaldehyde might be metabolized through similar pathways.
Pharmacokinetics
Studies on 4-hydroxybenzaldehyde have shown that it is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be 5.33% . Furthermore, 4-Hydroxybenzaldehyde was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .
Result of Action
Related compounds like alkylbenzaldehydes have been shown to inhibit the activity of enzymes like tyrosinase , which could potentially lead to changes in melanin synthesis and other cellular processes.
Action Environment
It’s known that environmental factors can significantly impact the biosynthesis and activity of various chemical compounds . Therefore, factors such as temperature, pH, and presence of other compounds could potentially influence the action of 4-Heptylbenzaldehyde.
属性
IUPAC Name |
4-heptylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFVBFVDDUPPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptylbenzaldehyde | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


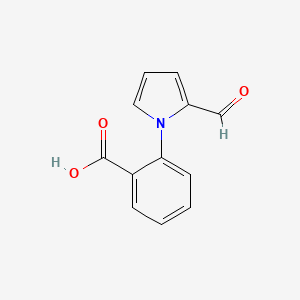

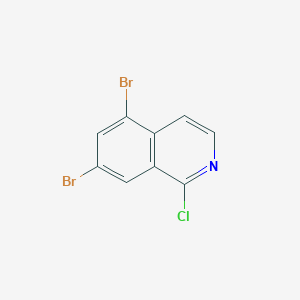
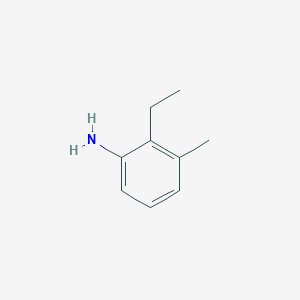
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)
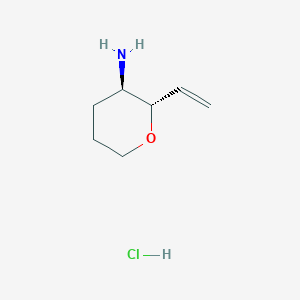
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
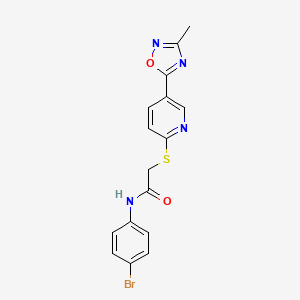
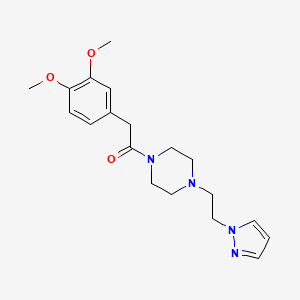
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)
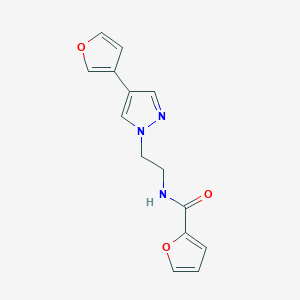
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)